3-ethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
Molecular Structure Analysis
The molecule contains a total of 52 bonds, including 28 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 2 double bonds, and 10 aromatic bonds . It also features 1 five-membered ring, 3 six-membered rings, and 2 nine-membered rings . The molecule contains 1 tertiary amide (aromatic) and 1 tertiary amine (aliphatic) .Scientific Research Applications
Antimitotic Agents
Compounds related to 3-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one have demonstrated antitumor activity in mice. Notably, these compounds are precursors of ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, known for their potent antimitotic properties. Alterations in the pyridine and pyrazine rings of these compounds significantly affect their cytotoxicity and ability to inhibit mitosis in cancer cells (Temple et al., 1992).
Antiallergic Agents
Studies have shown that N-(pyridin-4-yl)-(indol-3-yl)alkylamides, closely related to the structure , can be highly effective as antiallergic agents. These compounds have been synthesized through various chemical processes and tested for their efficacy in inhibiting allergic reactions, showcasing potential in this field (Menciu et al., 1999).
Antibacterial Agents
Research has indicated that compounds containing a sulfonamido moiety, which is structurally similar to the compound , exhibit notable antibacterial properties. This has led to the development of various heterocyclic compounds as potential antibacterial agents (Azab et al., 2013).
Anticancer Activity
The synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives, which are structurally related, has shown promise in the field of cancer research. These compounds have been evaluated for their cytotoxic activity, offering insights into potential applications in cancer treatment (Stolarczyk et al., 2018).
Future Directions
Given the biological potential of similar nitrogen-containing heterocyclic compounds , this compound could be a subject of future research in medicinal chemistry. Its complex structure offers numerous possibilities for chemical modification, which could lead to the discovery of new drugs with improved pharmacological properties.
Properties
IUPAC Name |
3-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-3-24-19(26)18-17(14-6-4-5-7-15(14)21-18)22-20(24)27-12-16(25)23-10-8-13(2)9-11-23/h4-7,13,21H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJCPKSVFDIGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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